molecular formula C14H10Cl2O2 B8120508 3,3'-Dichloro-4,4'-dihydroxystilbene

3,3'-Dichloro-4,4'-dihydroxystilbene

Cat. No.: B8120508
M. Wt: 281.1 g/mol
InChI Key: FEAJSSRZWFESGG-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-4,4’-dihydroxystilbene typically involves the condensation of appropriate substituted benzaldehydes with substituted phenols under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the stilbene structure.

Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloro-4,4’-dihydroxystilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as HY zeolites, has been explored to enhance the efficiency of the synthesis process . The reaction conditions are optimized to achieve high selectivity and conversion rates, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dichloro-4,4’-dihydroxystilbene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond in the stilbene backbone can be reduced to form dihydrostilbenes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 3,3’-dichloro-4,4’-dihydroxydihydrostilbene.

    Substitution: Formation of various substituted stilbenes depending on the nucleophile used.

Scientific Research Applications

3,3’-Dichloro-4,4’-dihydroxystilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Dichloro-4,4’-dihydroxystilbene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA replication . By binding to the regulatory subunit of the enzyme, it disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication and cell cycle arrest.

Comparison with Similar Compounds

Uniqueness: 3,3’-Dichloro-4,4’-dihydroxystilbene is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA replication sets it apart from other stilbenes, making it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

2-chloro-4-[(E)-2-(3-chloro-4-hydroxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8,17-18H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAJSSRZWFESGG-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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